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Compound of Interest

Compound Name: 2-Bromocyclopentanol

Cat. No.: B1604639 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermodynamic

properties of the cis- and trans-isomers of 2-Bromocyclopentanol. The information is

presented to support research, chemical process development, and drug design activities

where this compound may be a key intermediate or building block. The data herein is a

compilation of calculated and experimental values from various chemical databases.

Core Thermodynamic Properties
The following tables summarize the key thermodynamic parameters for cis- and trans-2-
Bromocyclopentanol. It is important to note that a significant portion of the available data is

derived from computational models, such as the Joback and Crippen methods, and should be

considered as estimated values. Experimental data is explicitly noted.

Table 1: Thermodynamic Properties of cis-2-Bromocyclopentanol
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Property Symbol Value Unit
Source &
Method

Standard Gibbs

Free Energy of

Formation

ΔfG° -102.44 kJ/mol
Cheméo (Joback

Method)[1]

Enthalpy of

Formation (gas)
ΔfH°gas -232.29 kJ/mol

Cheméo (Joback

Method)[1]

Enthalpy of

Fusion
ΔfusH° 13.08 kJ/mol

Cheméo (Joback

Method)[1]

Enthalpy of

Vaporization
ΔvapH° 49.79 kJ/mol

Cheméo (Joback

Method)[1]

Ideal Gas Heat

Capacity
Cp,gas - J/mol·K Cheméo[1]

Ionization Energy IE 10.19 ± 0.02 eV
NIST

(Experimental)[1]

Table 2: Thermodynamic Properties of trans-2-Bromocyclopentanol
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Property Symbol Value Unit
Source &
Method

Standard Gibbs

Free Energy of

Formation

ΔfG° -102.44 kJ/mol
Cheméo (Joback

Method)[2]

Enthalpy of

Formation (gas)
ΔfH°gas -232.29 kJ/mol

Cheméo (Joback

Method)[2]

Enthalpy of

Fusion
ΔfusH° 13.08 kJ/mol

Cheméo (Joback

Method)[2]

Enthalpy of

Vaporization
ΔvapH° 49.79 kJ/mol

Cheméo (Joback

Method)[2]

Ideal Gas Heat

Capacity
Cp,gas - J/mol·K Cheméo[2]

Ionization Energy IE 10.11 ± 0.02 eV

NIST

(Experimental)[2]

[3]

Experimental Protocols for Thermodynamic
Property Determination
While specific experimental studies on the thermodynamic properties of 2-
Bromocyclopentanol are not readily available in the surveyed literature, standard

methodologies for organic compounds of similar structure can be applied. The following are

detailed descriptions of common experimental protocols.

Determination of Enthalpy of Combustion and Formation
via Bomb Calorimetry
The standard enthalpy of formation of 2-Bromocyclopentanol can be derived from its enthalpy

of combustion, which is determined experimentally using a bomb calorimeter.

Methodology:
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Sample Preparation: A precisely weighed sample of 2-Bromocyclopentanol (typically in

pellet form for solids or a sealed ampule for liquids) is placed in a sample holder within a

high-pressure vessel known as a "bomb".[4][5][6] A known length of fuse wire is positioned to

ensure ignition.[4][6]

Assembly and Pressurization: The bomb is sealed and pressurized with a surplus of pure

oxygen to ensure complete combustion.[7]

Calorimeter Setup: The bomb is submerged in a known volume of water within an insulated

container (calorimeter). The system is allowed to reach thermal equilibrium, and the initial

temperature is recorded with high precision.

Ignition and Data Acquisition: The sample is ignited by passing an electric current through

the fuse wire. The temperature of the water is monitored and recorded at regular intervals

until a maximum temperature is reached and the system begins to cool.[8]

Data Analysis: The heat capacity of the calorimeter system is determined by calibrating with

a substance of known heat of combustion, such as benzoic acid.[7] The heat released by the

combustion of the 2-Bromocyclopentanol sample is calculated from the observed

temperature change. Corrections are made for the heat of ignition of the fuse wire and the

formation of any side products (e.g., nitric acid from residual nitrogen).

Calculation of Enthalpy of Formation: The standard enthalpy of combustion is calculated

from the experimental data. The standard enthalpy of formation is then derived using Hess's

Law, from the balanced chemical equation for the combustion reaction and the known

standard enthalpies of formation of the products (CO₂, H₂O, and HBr).

Determination of Heat Capacity and Enthalpy of Fusion
by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a primary technique for measuring the heat capacity and

the enthalpy of fusion of a substance.

Methodology:

Instrumentation: A differential scanning calorimeter measures the difference in heat flow

between a sample and a reference pan as they are subjected to a controlled temperature

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1604639?utm_src=pdf-body
https://homepages.gac.edu/~anienow/CHE-371/Labs/Bomb%20Calorimetry.pdf
https://pages.jh.edu/chem/fairbr/teach/Exp%203.pdf
https://web.williams.edu/wp-etc/chemistry/epeacock/EPL_CHEM_366/366_LAB_WEB/Expt_2_Bomb
https://homepages.gac.edu/~anienow/CHE-371/Labs/Bomb%20Calorimetry.pdf
https://web.williams.edu/wp-etc/chemistry/epeacock/EPL_CHEM_366/366_LAB_WEB/Expt_2_Bomb
https://biopchem.education/wp-content/uploads/2018/09/bombcal_handout.pdf
https://personal.utdallas.edu/~son051000/chem4473/Bombcal_protocol_fromWeb.pdf
https://biopchem.education/wp-content/uploads/2018/09/bombcal_handout.pdf
https://www.benchchem.com/product/b1604639?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1604639?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


program.[9]

Sample Preparation: A small, accurately weighed sample of 2-Bromocyclopentanol is
hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

Experimental Procedure (for Heat Capacity):

A baseline is established by running the DSC with two empty pans.

A standard material with a well-known heat capacity, such as sapphire, is run to calibrate

the instrument.

The 2-Bromocyclopentanol sample is then run under the same conditions. The heat flow

difference between the sample and the reference is measured as a function of

temperature. The specific heat capacity is calculated by comparing the heat flow to the

sample with that of the sapphire standard.[10]

Experimental Procedure (for Enthalpy of Fusion):

The sample is subjected to a linear heating ramp through its melting point.

The instrument records an endothermic peak as the sample melts.

The area under this peak is directly proportional to the enthalpy of fusion (ΔfusH°). The

instrument is calibrated using a standard with a known enthalpy of fusion, such as indium.

Determination of Vapor Pressure and Enthalpy of
Vaporization by the Transpiration Method
The transpiration method is a reliable technique for determining the vapor pressure of a

substance at different temperatures, from which the enthalpy of vaporization can be calculated.

Methodology:

Apparatus Setup: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed at a

controlled, slow flow rate through or over a sample of 2-Bromocyclopentanol maintained at

a constant temperature.[11]
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Saturation: The carrier gas becomes saturated with the vapor of the substance. The flow rate

is critical; it must be slow enough to ensure saturation but fast enough to prevent diffusion

effects.[11]

Vapor Collection: The gas stream containing the vapor is passed through a condenser or a

trap where the vapor is collected and its mass is determined.

Data Acquisition: The experiment is repeated at several different temperatures.

Data Analysis: The partial pressure of the 2-Bromocyclopentanol vapor at each

temperature is calculated from the mass of the condensed vapor, the volume of the carrier

gas passed, and the ideal gas law.

Calculation of Enthalpy of Vaporization: The enthalpy of vaporization (ΔvapH°) is determined

from the temperature dependence of the vapor pressure using the Clausius-Clapeyron

equation. A plot of the natural logarithm of the vapor pressure versus the inverse of the

absolute temperature yields a straight line with a slope equal to -ΔvapH°/R, where R is the

ideal gas constant.

Experimental Workflow
The following diagram illustrates a logical workflow for the experimental determination of the

key thermodynamic properties of 2-Bromocyclopentanol.
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Experimental Workflow for Thermodynamic Property Determination

Sample Preparation

Enthalpy of Formation

Phase Change Properties

Vaporization Properties

Synthesis and Purification of
2-Bromocyclopentanol

Bomb Calorimetry

Differential Scanning
Calorimetry (DSC)

Transpiration Method

Calculate Enthalpy of
Combustion (ΔcH°)

Measure heat evolved

Calculate Enthalpy of
Formation (ΔfH°)

Apply Hess's Law

Calculate Gibbs Free Energy (ΔfG°)
and Entropy (S°)

Determine Heat Capacity (Cp)

Measure heat flow vs. T

Determine Enthalpy of
Fusion (ΔfusH°)

Measure peak area at melting

Determine Vapor Pressure (Pvap)
at various T

Measure mass of
volatilized sample

Calculate Enthalpy of
Vaporization (ΔvapH°)

Apply Clausius-Clapeyron Eq.

Click to download full resolution via product page

Caption: A generalized workflow for the experimental determination of thermodynamic

properties.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1604639?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1604639?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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